molecular formula C20H15NO2 B12924114 4-Methoxy-9-phenoxyacridine CAS No. 61078-22-6

4-Methoxy-9-phenoxyacridine

Cat. No.: B12924114
CAS No.: 61078-22-6
M. Wt: 301.3 g/mol
InChI Key: TWHVKEZVMVQETR-UHFFFAOYSA-N
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Description

4-Methoxy-9-phenoxyacridine is a compound belonging to the acridine family, characterized by its unique structure and diverse applications. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . The compound’s structure allows it to interact with various biomolecular targets, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 4-Methoxy-9-phenoxyacridine typically involves the transformation of 9-chloroacridine. The process begins with the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl3). The resulting 9-chloroacridine is then reacted with phenol to produce 9-phenoxyacridine. Finally, the methoxy group is introduced to obtain this compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Methoxy-9-phenoxyacridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: The methoxy and phenoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methoxy-9-phenoxyacridine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4-Methoxy-9-phenoxyacridine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting processes such as transcription and replication. This intercalation can lead to the inhibition of topoisomerase and telomerase enzymes, which are crucial for cancer cell proliferation .

Comparison with Similar Compounds

4-Methoxy-9-phenoxyacridine can be compared with other acridine derivatives such as:

    Amsacrine (m-AMSA): Known for its anticancer properties and DNA intercalation ability.

    Triazoloacridone (C-1305): Another potent anticancer agent with a similar mechanism of action.

    N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Exhibits strong antitumor activity.

The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and interactions with molecular targets.

Properties

CAS No.

61078-22-6

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

4-methoxy-9-phenoxyacridine

InChI

InChI=1S/C20H15NO2/c1-22-18-13-7-11-16-19(18)21-17-12-6-5-10-15(17)20(16)23-14-8-3-2-4-9-14/h2-13H,1H3

InChI Key

TWHVKEZVMVQETR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C3=CC=CC=C3N=C21)OC4=CC=CC=C4

Origin of Product

United States

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